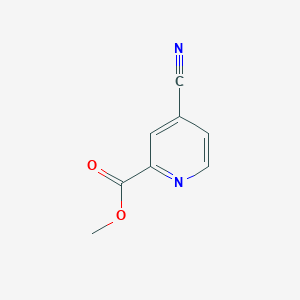

Methyl 4-cyanopyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

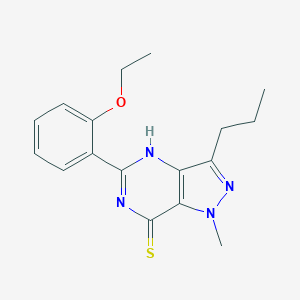

“Methyl 4-cyanopyridine-2-carboxylate” is a chemical compound that belongs to the pyridine family. It has a CAS Number of 142729-98-4 and a molecular weight of 162.15 .

Synthesis Analysis

While specific synthesis methods for “Methyl 4-cyanopyridine-2-carboxylate” were not found in the search results, it’s worth noting that pyridine derivatives can be synthesized through various methods. For instance, one study discusses the synthesis of methyl-2-aminopyridine-4-carboxylate derivatives . Another research presents the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of “Methyl 4-cyanopyridine-2-carboxylate” is represented by the InChI Code: 1S/C8H6N2O2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-cyanopyridine-2-carboxylate” were not found in the search results, one study discusses the catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis

“Methyl 4-cyanopyridine-2-carboxylate” has a melting point of 154-156°C .Applications De Recherche Scientifique

Nonaqueous Redox Flow Batteries

- Field : Energy Storage Research

- Application : Cyanopyridines, including compounds similar to Methyl 4-cyanopyridine-2-carboxylate, were investigated as anolytes for nonaqueous redox flow batteries (RFBs) .

- Method : The cyanopyridines were reduced at potentials of 2.2 V or lower vs. ferrocene+/0 (Fc+/0). The electrochemical charge-discharge cycling of the cyanopyridines was conducted in acetonitrile and 0.50 M [NBu 4][PF 6] .

- Results : Among the cyanophenylpyridines, 3-CN-6-PhPy and 3-CN-4-PhPy were found to be the most promising as anolytes. They exhibited reversible reductions at E 1/2= 2.19 and 2.22 V vs. ferrocene+/0, respectively, and retained about half of their capacity after 30 bulk charge-discharge cycles .

Synthesis of Fluoropyridines

- Field : Organic Chemistry

- Application : The nitro group of methyl 3-nitropyridine-4-carboxylate has been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .

- Method : The nitro group substitution reaction was conducted in a one-step process .

- Results : The results confirmed the good leaving group ability of the nitro group in methyl 3-nitropyridine-4-carboxylate and demonstrated that the nitropyridine pathway may represent a convenient strategy for the nucleophilic aromatic substitution of pyridines .

Anti-Cancer Agents

- Field : Medicinal Chemistry

- Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized for their potential as anti-cancer agents .

- Method : The compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .

Synthesis of Quinolines

- Field : Organic Chemistry

- Application : Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .

- Method : This review article gives information about the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .

- Results : The article includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

Anti-Tumor Drugs

- Field : Medicinal Chemistry

- Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized for their potential as anti-tumor drugs .

- Method : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .

Synthesis of Polychloropyridine Compounds

- Field : Organic Chemistry

- Application : The synthesis of 2,3,5,6-tetrachloro-4-cyanopyridine was reported, which is a polychloropyridine compound similar to Methyl 4-cyanopyridine-2-carboxylate .

- Method : The synthesis was carried out under heating at 350 °C for 20 h with phosphorus pentachloride and Ni .

- Results : The synthesis resulted in 2,3,5,6-tetrachloro-4-cyanopyridine in 71% yield .

Safety And Hazards

“Methyl 4-cyanopyridine-2-carboxylate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

methyl 4-cyanopyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYBXMRPDDEITK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-cyanopyridine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)